molecular formula C12H13O5- B12334775 Ethyl(2-formyl-4-methoxyphenoxy)acetate

Ethyl(2-formyl-4-methoxyphenoxy)acetate

Cat. No.: B12334775
M. Wt: 237.23 g/mol
InChI Key: FMUWHYNSXZKGRI-UHFFFAOYSA-M
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Description

Ethyl(2-formyl-4-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5. It is known for its unique structure, which includes a formyl group, a methoxy group, and an ethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-formyl-4-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions typically include:

    Temperature: Room temperature to 80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Bases such as potassium carbonate or sodium hydride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-formyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Scientific Research Applications

Ethyl(2-formyl-4-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(2-formyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate enzyme activity and affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl(2-methoxyphenoxy)acetate
  • Ethyl(4-formyl-2-methoxyphenoxy)acetate
  • Ethyl(2-formyl-4-ethoxyphenoxy)acetate

Uniqueness

Ethyl(2-formyl-4-methoxyphenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H13O5-

Molecular Weight

237.23 g/mol

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)butanoate

InChI

InChI=1S/C12H14O5/c1-3-10(12(14)15)17-11-5-4-9(16-2)6-8(11)7-13/h4-7,10H,3H2,1-2H3,(H,14,15)/p-1

InChI Key

FMUWHYNSXZKGRI-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])OC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

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